molecular formula C5H14ClNSi B14392397 3-[Chloro(dimethyl)silyl]propan-1-amine CAS No. 89752-60-3

3-[Chloro(dimethyl)silyl]propan-1-amine

Cat. No.: B14392397
CAS No.: 89752-60-3
M. Wt: 151.71 g/mol
InChI Key: LOVLYYSAKMATGD-UHFFFAOYSA-N
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Description

3-[Chloro(dimethyl)silyl]propan-1-amine is an organosilicon compound with the molecular formula C5H14ClNSi. This compound features a silicon atom bonded to a chlorine atom, two methyl groups, and a propylamine group. It is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Chloro(dimethyl)silyl]propan-1-amine typically involves the reaction of 3-aminopropylamine with chlorodimethylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

3-aminopropylamine+chlorodimethylsilaneThis compound\text{3-aminopropylamine} + \text{chlorodimethylsilane} \rightarrow \text{this compound} 3-aminopropylamine+chlorodimethylsilane→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The reaction is typically conducted in the presence of a solvent such as toluene or hexane to facilitate the mixing of reactants and to control the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-[Chloro(dimethyl)silyl]propan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products

    Substitution: Formation of substituted silanes

    Oxidation: Formation of silanols

    Reduction: Formation of silanes

    Hydrolysis: Formation of silanols and hydrochloric acid

Scientific Research Applications

3-[Chloro(dimethyl)silyl]propan-1-amine is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of organosilicon compounds and as a protecting group for amines.

    Biology: In the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 3-[Chloro(dimethyl)silyl]propan-1-amine involves the reactivity of the silicon-chlorine bond. The chlorine atom can be readily displaced by nucleophiles, leading to the formation of various substituted silanes. The silicon atom can also participate in coordination chemistry, forming complexes with transition metals and other Lewis acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopropyldimethylmethoxysilane
  • 3-Aminopropyltriethoxysilane
  • 3-Chloropropyltrimethoxysilane

Uniqueness

3-[Chloro(dimethyl)silyl]propan-1-amine is unique due to the presence of both a reactive silicon-chlorine bond and an amine group. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

3-[chloro(dimethyl)silyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14ClNSi/c1-8(2,6)5-3-4-7/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVLYYSAKMATGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563094
Record name 3-[Chloro(dimethyl)silyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89752-60-3
Record name 3-[Chloro(dimethyl)silyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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